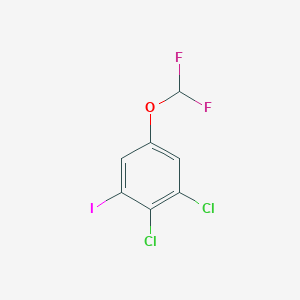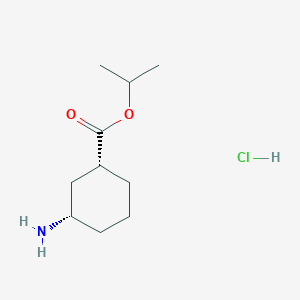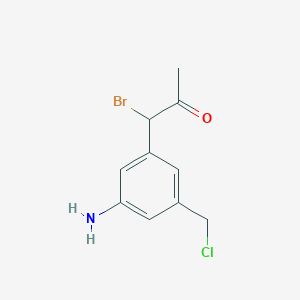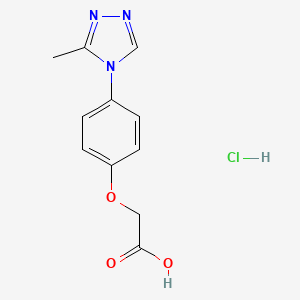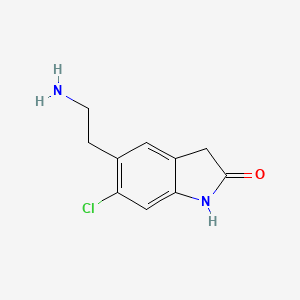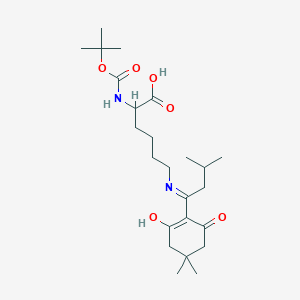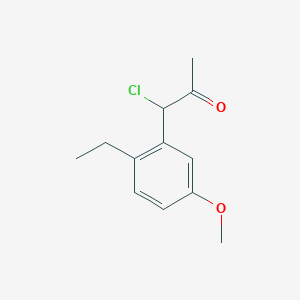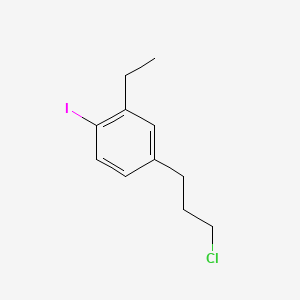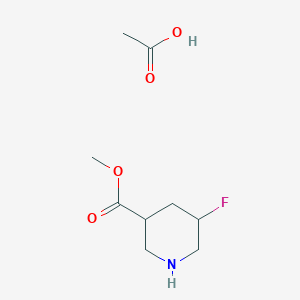![molecular formula C19H16N2O3 B14057949 [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile is an organic compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of methoxy, phenoxyethoxy, and benzylidene groups attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile typically involves the condensation of 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently reacts with malononitrile to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene group can be reduced to form a corresponding benzyl derivative.
Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 3-methoxy-4-(2-phenoxyethoxy)benzoic acid.
Reduction: Formation of 3-methoxy-4-(2-phenoxyethoxy)benzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are also investigating its role in modulating cellular pathways involved in disease progression.
Industry
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the development of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This interaction can modulate various cellular pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde
- 3-Ethoxy-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile exhibits unique properties due to the presence of the benzylidene and propanedinitrile groups These functional groups contribute to its distinct reactivity and potential bioactivity
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C19H16N2O3/c1-22-19-12-15(11-16(13-20)14-21)7-8-18(19)24-10-9-23-17-5-3-2-4-6-17/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
FASYUYVHROYLFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


